N-Boc-trans-4-fluoro-L-proline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

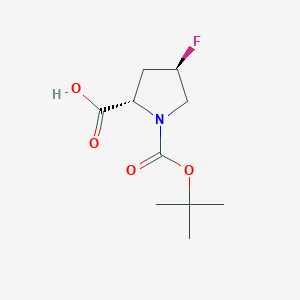

Structure

3D Structure

特性

IUPAC Name |

(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476394 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-14-2 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-trans-4-fluoro-L-proline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom at the C4 position of the proline ring, impart valuable conformational constraints and properties that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in the development of potent and selective integrin inhibitors.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature. Thetert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and facilitates its use in peptide synthesis. The fluorine atom, being highly electronegative, influences the puckering of the proline ring and can modulate the cis-trans isomerization of the preceding peptide bond, making it a valuable tool for conformational control in peptide and protein engineering[1][2].

Structural Information

The chemical structure of this compound is characterized by a pyrrolidine ring with a fluorine atom in the trans configuration relative to the carboxylic acid group at the C2 position. The nitrogen atom is protected with a Boc group.

Systematic Name: (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(=O)O |

| InChI | InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |

| InChIKey | YGWZXQOYEBWUTH-RQJHMYQMSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆FNO₄ | |

| Molecular Weight | 233.24 g/mol | [3] |

| Melting Point | 115-119 °C | |

| Optical Activity | [α]²²/D -65.0±5° (c = 1 in chloroform) | |

| Appearance | White to off-white solid | |

| CAS Number | 203866-14-2 | [3] |

| Solubility | Soluble in DMSO (200 mg/mL), sparingly soluble in aqueous buffers. Solubility in ethanol is approximately 15 mg/mL and in DMF is approximately 20 mg/mL for the parent compound N-Boc-L-proline. | [4][5] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyrrolidine ring. The C4 carbon, being directly attached to fluorine, would show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Alkyl) | 2980-2850 | Stretching vibrations |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=O (Boc group) | ~1690 | Stretching vibration |

| C-N | 1250-1020 | Stretching vibration |

| C-F | 1100-1000 | Stretching vibration |

Experimental Protocols

The synthesis of this compound is most commonly achieved from its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester, through a nucleophilic fluorination reaction.

Synthesis of this compound

A widely used method for this transformation involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. A general procedure is outlined below.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Fluorination: N-Boc-trans-4-hydroxy-L-proline methyl ester is dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cooled to 0 °C. A fluorinating agent, such as DAST or Deoxo-Fluor®, is added dropwise to the solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC)[6][7][8].

-

Workup and Ester Hydrolysis: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield the crude this compound methyl ester. This crude ester is then hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of tetrahydrofuran (THF) and water[9].

-

Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid like hydrochloric acid (HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated to afford the crude product. Purification is typically achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound[10][11][12].

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications.

Integrin Inhibitors

One of the most significant applications of this compound is in the development of inhibitors targeting integrins, particularly αvβ1 integrin. Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in various pathological processes, including fibrosis and cancer[2][13].

N-arylsulfonyl-L-proline derivatives synthesized from this compound have been shown to be potent and selective inhibitors of αvβ1 integrin, with some exhibiting IC₅₀ values in the nanomolar range[3]. The fluorine substitution on the proline ring plays a crucial role in optimizing the binding affinity and selectivity of these inhibitors.

Integrin αvβ1 Signaling Pathway and Inhibition

Caption: Simplified diagram of the integrin αvβ1 signaling pathway and its inhibition.

The binding of extracellular matrix proteins to integrin αvβ1 triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK). This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate crucial cellular processes like proliferation, survival, and migration[14][15][16]. N-arylsulfonyl-L-proline derivatives act as antagonists by binding to the integrin and preventing its interaction with the extracellular matrix, thereby inhibiting these downstream signaling events[2][13].

Peptide and Protein Conformation

The incorporation of 4-fluorinated prolines into peptides and proteins serves as a powerful tool to study and control their conformation. The stereochemistry of the fluorine atom at the C4 position influences the puckering of the pyrrolidine ring, which in turn affects the cis/trans isomerism of the preceding peptide bond. trans-4-Fluoro-L-proline, for instance, generally favors the trans conformation of the Xaa-Pro bond. This conformational control is crucial in the design of peptides with specific secondary structures and in understanding the role of proline conformation in protein folding and stability[1][2].

Conclusion

This compound is a versatile and valuable building block for researchers in medicinal chemistry and drug development. Its unique chemical and structural properties, particularly the conformational constraints imposed by the fluorine atom, make it an important tool for the design of bioactive molecules with enhanced potency and selectivity. The successful application of this compound in the development of potent αvβ1 integrin inhibitors highlights its potential in targeting diseases characterized by aberrant cell adhesion and signaling. Further exploration of its utility in peptide and protein engineering is likely to yield novel insights and therapeutic opportunities.

References

- 1. Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors. [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification [chem.rochester.edu]

- 11. orgsyn.org [orgsyn.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for N-Boc-trans-4-fluoro-L-proline

An In-depth Technical Guide to the Spectroscopic Profile of N-Boc-trans-4-fluoro-L-proline

Introduction

This compound, with the chemical formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol , is a fluorinated derivative of the amino acid proline.[1] The incorporation of a fluorine atom at the C4 position of the pyrrolidine ring imparts unique conformational properties, making it a valuable building block in medicinal chemistry and drug development.[2] Its applications range from the synthesis of potent and selective integrin inhibitors to its use as a chiral probe for determining the enantiomeric purity of amino acids via ¹⁹F NMR.[1][3] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with the experimental protocols for data acquisition and a visualization of its synthetic pathway.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 203866-14-2 | [1] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |

| Molecular Weight | 233.24 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 115-119 °C | |

| Optical Rotation | [α]²²/D = -65.0 ± 5° (c=1 in chloroform) | |

| Synonyms | (2S,4R)-1-tert-Butoxycarbonyl-4-fluoro-2-pyrrolidinecarboxylic acid, N-(tert-Butoxycarbonyl)-trans-4-fluoro-L-proline | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and quality control of this compound. While complete datasets for the trans isomer are not fully detailed in single sources, data from closely related isomers and precursors provide a strong basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for comprehensive analysis.

Table 1: NMR Data for N-Boc-cis-4-fluoro-L-proline and its tert-butyl ester derivative

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm and Coupling Constants (J) Hz | Reference |

| ¹H NMR | N-Boc-cis -4-fluoro-L-proline | CDCl₃ | 8.76 (brs, 1H, COOH), 5.28-5.12 (m, 1H, H-4), 4.56-4.44 (m, 1H, H-2), 3.86-3.58 (m, 2H, H-5), 2.77-2.01 (m, 2H, H-3), 1.48-1.44 (d, 9H, J=16, Boc) | [4] |

| Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis ester) | CDCl₃ | 5.16 (dt, J=52.6, 3.0, 1H), 4.26 (t, J=8.3, 1H), 3.89 (ddd, J=21.8, 13.0, 3.0, 1H), 3.55 (ddd, J=36.1, 13.0, 3.0, 1H), 2.64–2.44 (m, 1H), 2.14–1.92 (m, 1H), 1.44 (s, 9H), 1.42 (s, 9H) | [5][6] | |

| ¹³C NMR | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis ester) | CDCl₃ | 171.7 (C), 153.8 (C), 91.0 (d, ¹JC-F=178.7, CH), 81.4 (C), 80.4 (C), 58.2 (CH), 53.0 (d, ²JC-F=22.8, CH₂), 37.6 (d, ²JC-F=22.8, CH₂), 28.3 (3 × CH₃), 28.0 (3 × CH₃) | [5][6] |

| ¹⁹F NMR | N/A | N/A | The diastereotopic fluorines in fluorinated prolines are sensitive probes of ring pucker and cis/trans isomerization.[7][8] Large differences in chemical shifts can be observed depending on the conformation.[8] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the molecule.

Table 2: Mass Spectrometry Data

| Technique | Compound | Ionization Mode | Observed m/z | Interpretation | Reference |

| ESI-MS | N-Boc-cis -4-fluoro-L-proline | ESI (+) | 234.24 | [M+H]⁺ (Calculated for C₁₀H₁₇FNO₄⁺: 234.11) | [4] |

| HRMS-ESI | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis ester) | ESI (+) | 312.1580 | [M+Na]⁺ (Calculated for C₁₄H₂₄FNNaO₄: 312.1582) | [5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed below, based on typical values for similar structures.[9][10][11]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~2980-2850 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Boc group) | Stretching |

| ~1400-1300 | C-N | Stretching |

| ~1160 | C-O | Stretching |

| ~1050 | C-F | Stretching |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[4][5][6] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[6] For ¹³C NMR, chemical shifts can be referenced to the solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]

Mass Spectrometry

High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a dual-focusing magnetic analyzer or time-of-flight (TOF) mass spectrometer.[6] This allows for precise mass determination to confirm the elemental formula.

Infrared Spectroscopy

IR spectra can be recorded on an FTIR spectrometer.[6] Samples can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

Synthesis and Purification

A common route to this compound involves the deoxyfluorination of an appropriate N-Boc-4-hydroxy-L-proline precursor.[12][13] For example, N-Boc-4-hydroxy-L-proline methyl ester can be treated with a fluorinating agent like DAST or nosyl fluoride.[12][13] The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.[4] A general procedure for ester hydrolysis is as follows:

-

The this compound methyl ester is dissolved in a solvent mixture, such as tetrahydrofuran (THF) and water.[4]

-

An aqueous solution of a base, like lithium hydroxide (LiOH), is added at a reduced temperature (e.g., 0 °C).[4]

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete.[4]

-

The reaction is quenched, and the pH is adjusted to an acidic value (pH 2-3) using an acid like HCl.[4]

-

The product is extracted into an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure to yield the final product.[4]

Workflow Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from a commercially available starting material.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,4-Difluoroproline as a Unique 19 F NMR Probe of Proline Conformation | NSF Public Access Repository [par.nsf.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. sid.ir [sid.ir]

- 10. BOC-L-Proline(15761-39-4) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

N-Boc-trans-4-fluoro-L-proline: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of N-Boc-trans-4-fluoro-L-proline, a critical fluorinated amino acid derivative for drug discovery, peptide synthesis, and as a probe for ¹⁹F NMR studies. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound ((2S,4R)-1-tert-Butoxycarbonyl-4-fluoro-2-pyrrolidinecarboxylic acid) is a synthetic derivative of the amino acid L-proline. The incorporation of a fluorine atom at the C4 position and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine confer unique stereoelectronic properties and chemical handling characteristics. These features make it a valuable building block in the synthesis of novel peptides and peptidomimetics with modified conformational stabilities. The Boc group provides protection for the amine during chemical synthesis and is readily removed under acidic conditions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 203866-14-2 | [1] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |

| Molecular Weight | 233.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 115-119 °C | |

| Optical Activity | [α]22/D -65.0±5°, c = 1 in chloroform | |

| Purity | ≥97% | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase synthesis and for the preparation of stock solutions for various assays. Generally, N-Boc-protected amino acids exhibit good solubility in polar aprotic solvents.

Qualitative Solubility

Based on available data for similar compounds, this compound is expected to be soluble in a range of organic solvents. For its non-fluorinated analog, N-Boc-L-proline, solubility is established in several common organic solvents.[2] It is anticipated that this compound follows a similar trend.

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol.[2][3]

-

Moderate Solubility: Chloroform.

-

Sparingly Soluble: Aqueous buffers.[2]

For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before dilution with the aqueous buffer of choice.[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively published. The following table provides data for the parent compound, N-Boc-L-proline, which can serve as an estimate. Researchers should determine the precise solubility for their specific application and solvent system.

| Solvent | N-Boc-L-proline Solubility (approx.) |

| DMF | ~20 mg/mL |

| Ethanol | ~15 mg/mL |

| DMSO | ~15 mg/mL |

| 1:6 DMF:PBS (pH 7.2) | ~0.14 mg/mL |

Data for N-Boc-L-proline from Cayman Chemical product information.[2]

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The primary points of chemical instability are the Boc protecting group and the ester linkage in its methyl ester form.

-

pH Stability: The Boc group is labile under strong acidic conditions. It is typically removed using reagents like trifluoroacetic acid (TFA).[4] The compound is generally stable in neutral and basic conditions, although prolonged exposure to strong bases may risk racemization or other side reactions.

-

Thermal Stability: The compound is a solid with a melting point of 115-119 °C, indicating good thermal stability at ambient temperatures. For long-term storage, refrigeration (-20°C) is recommended to ensure integrity.[5] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[3][5]

-

Photostability: While specific photostability studies are not publicly available, it is standard practice for complex organic molecules to be stored protected from light to prevent potential degradation.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the solubility of this compound in a given solvent.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Seal the vials to prevent solvent evaporation.[6]

-

Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for 24-72 hours to ensure equilibrium is reached.[6]

-

Sample Processing: After equilibration, allow the vials to stand for the excess solid to settle. Centrifuge the vials to further separate the undissolved solid.[6]

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).[6]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use this curve to determine the concentration in the diluted sample and calculate the original solubility, accounting for the dilution factor.[6]

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Boc-chemistry based SPPS. The general workflow involves coupling the protected amino acid to a resin-bound peptide chain and subsequent deprotection of the N-terminal Boc group to allow for the next coupling step.

Caption: Boc-SPPS Workflow for Amino Acid Coupling.

Methodology:

-

Activation: Dissolve this compound and an activating agent (e.g., HBTU, HATU) in a suitable solvent like DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.[7]

-

Coupling: Add the activated amino acid solution to the resin, which has a free N-terminal amine. Allow the reaction to proceed for a sufficient time to ensure complete coupling.[7]

-

Washing: Wash the resin thoroughly with solvents like DMF and dichloromethane (DCM) to remove excess reagents.

-

Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group, exposing a new amine for the next coupling step.[4]

-

Neutralization and Washing: Wash the resin to remove residual acid and neutralize the N-terminal ammonium salt with a base solution. The resin is now ready for the next amino acid coupling.

Applications in Research

The unique properties of this compound make it a valuable tool in several areas of research:

-

Peptide and Protein Engineering: The fluorine atom influences the pyrrolidine ring pucker, which in turn affects the cis/trans isomerism of the preceding peptide bond.[8] This allows for the rational design of peptides with enhanced conformational stability or specific secondary structures.

-

¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies. This technique can be used to investigate peptide and protein conformation, dynamics, and interactions with other molecules without interference from other signals in the biological matrix.[9]

-

Drug Discovery: As a building block, it is used in the synthesis of peptidomimetics and other small molecules as potent and selective inhibitors of therapeutic targets, such as integrins.[1]

Conclusion

This compound is a versatile synthetic building block with well-defined, albeit qualitatively described, solubility and stability characteristics. Its utility in modifying peptide conformation and as an NMR probe makes it an important compound for advanced chemical biology and drug discovery research. Researchers are encouraged to perform specific quantitative analyses tailored to their experimental conditions to ensure optimal use.

References

- 1. ossila.com [ossila.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | Biochemical Assay Reagents | 203866-14-2 | Invivochem [invivochem.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. raineslab.com [raineslab.com]

- 9. mr.copernicus.org [mr.copernicus.org]

The Impact of 4-Fluoroproline on Peptide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological function. Among these, 4-fluoroproline (FPro), a synthetic analog of proline, has emerged as a powerful tool for modulating the conformational and biological properties of peptides. The high electronegativity of the fluorine atom introduces potent stereoelectronic effects that significantly influence the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[1][2][3] This guide provides an in-depth technical overview of the biological activity of peptides containing 4-fluoroproline, with a focus on quantitative data, experimental methodologies, and the elucidation of its impact on signaling pathways.

The two diastereomers of 4-fluoroproline, (2S,4R)-4-fluoroproline ((4R)-FPro or Flp) and (2S,4S)-4-fluoroproline ((4S)-FPro or flp), exhibit distinct and often opposing effects on peptide conformation.[4] (4R)-FPro tends to favor the Cγ-exo ring pucker and a trans conformation of the preceding peptide bond, which is prevalent in many stable protein structures like the collagen triple helix.[5] Conversely, (4S)-FPro promotes a Cγ-endo pucker and a cis peptide bond conformation.[4] These conformational biases can be harnessed to enhance thermal stability, modulate enzymatic resistance, and probe protein-protein interactions with high precision.

Conformational Effects and Thermal Stability

The introduction of 4-fluoroproline into peptides can dramatically alter their thermal stability, a critical parameter for therapeutic applications. This effect is particularly well-documented in collagen mimetic peptides (CMPs), where the native structure relies on the conformational rigidity of proline and hydroxyproline.

Quantitative Data on Thermal Stability of Collagen Mimetic Peptides

The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a key metric for assessing thermal stability. The following table summarizes the Tm values for various CMPs, highlighting the profound stabilizing or destabilizing effects of (4R)-FPro and (4S)-FPro depending on their position within the repeating Gly-Xaa-Yaa triplet.

| Peptide Sequence | Xaa Position | Yaa Position | Melting Temperature (Tm) in °C | Reference |

| (Pro-Pro-Gly)10 | Pro | Pro | 41 | [1] |

| (Pro-Hyp-Gly)10 | Pro | Hyp | 69 | [1] |

| (Pro-Flp-Gly)10 | Pro | (4R)-FPro | 91 | [1] |

| (flp-Pro-Gly)7 | (4S)-FPro | Pro | 33 | [6] |

| (Flp-Pro-Gly)7 | (4R)-FPro | Pro | No Helix | [6] |

| (Pro-flp-Gly)7 | Pro | (4S)-FPro | No Helix | [6] |

Hyp: 4-hydroxyproline, Flp: (4R)-FPro, flp: (4S)-FPro

Impact on Protein-Protein Interactions and Signaling

The conformational control exerted by 4-fluoroproline provides a powerful tool to dissect and modulate protein-protein interactions that are dependent on proline-rich motifs. A prominent example is the interaction between proline-rich sequences and Src homology 3 (SH3) domains, which are crucial components of many intracellular signaling pathways.[7] These interactions often require the proline-rich ligand to adopt a polyproline type II (PPII) helix conformation.[7]

Modulation of SH3 Domain Binding

By strategically replacing proline residues with 4-fluoroproline diastereomers, researchers can pre-organize the peptide into a conformation that either enhances or diminishes its binding affinity for an SH3 domain. This allows for the precise probing of the structural requirements for binding and the subsequent modulation of the downstream signaling cascade.

The following diagram illustrates a generic workflow for investigating the effect of 4-fluoroproline-containing peptides on SH3 domain-mediated signaling.

Workflow for SH3 domain interaction studies.

Quantitative Data on Binding Affinity

The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The following table presents Kd values for the interaction of various 4-fluoroproline-containing peptides with SH3 domains.

| Peptide | Target SH3 Domain | Dissociation Constant (Kd) in µM | Reference |

| PPPLPPKPKF (P2) | HS1 | >100 | [7] |

| P2 with Pro at pos. 3 replaced by (4S)-FPro | HS1 | >100 | [7] |

| P2 with Pro at pos. 3 replaced by (4R)-FPro | HS1 | >100 | [7] |

Note: In this particular study, the introduction of 4-fluoroproline did not lead to a measurable increase in affinity, highlighting that pre-organization of the PPII helix is not the sole determinant of binding strength and other interactions play a crucial role.[7]

Enzymatic Stability

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases. The incorporation of 4-fluoroproline can enhance enzymatic stability by altering the peptide's conformation, making it a poorer substrate for proteases.

Quantitative Data on Enzymatic Degradation

| Peptide | Protease | Half-life (t1/2) in min | Degradation Rate Constant (k) in min-1 |

| Control Peptide | Trypsin | Data not available | Data not available |

| (4R)-FPro Peptide | Trypsin | Data not available | Data not available |

| (4S)-FPro Peptide | Trypsin | Data not available | Data not available |

| Control Peptide | Chymotrypsin | Data not available | Data not available |

| (4R)-FPro Peptide | Chymotrypsin | Data not available | Data not available |

| (4S)-FPro Peptide | Chymotrypsin | Data not available | Data not available |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 4-Fluoroproline-Containing Peptides

This protocol is a general guideline for manual Fmoc-based SPPS.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(4R)-FPro-OH and Fmoc-(4S)-FPro-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

-

Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the determination of the melting temperature (Tm) of a peptide.

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

CD spectropolarimeter with a temperature controller

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation: Dissolve the peptide in the buffer to a final concentration of 25-100 µM.

-

Instrument Setup:

-

Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides, or the maximum positive peak for collagen triple helices).

-

Set the temperature range for the experiment (e.g., 10 °C to 95 °C).

-

Set the heating rate (e.g., 1 °C/minute).

-

-

Data Acquisition:

-

Equilibrate the sample at the starting temperature for 5-10 minutes.

-

Record the CD signal as the temperature is increased.

-

-

Data Analysis:

-

Plot the CD signal (molar ellipticity) as a function of temperature.

-

Fit the data to a sigmoidal unfolding curve to determine the Tm, which is the temperature at the midpoint of the transition.

-

Enzymatic Degradation Assay

This protocol provides a general method for assessing the stability of peptides against proteases.

Materials:

-

Purified peptide

-

Protease (e.g., trypsin, chymotrypsin, proteinase K)

-

Assay buffer (specific to the protease)

-

HPLC system

-

Quenching solution (e.g., 10% TFA)

Procedure:

-

Reaction Setup:

-

Dissolve the peptide in the assay buffer to a known concentration (e.g., 100 µM).

-

Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100).

-

-

Time Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

HPLC Analysis:

-

Analyze each quenched sample by reverse-phase HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Analysis:

-

Plot the percentage of remaining intact peptide against time.

-

Determine the half-life (t1/2) of the peptide from the degradation curve.

-

Conclusion

The incorporation of 4-fluoroproline into peptides offers a precise and powerful strategy for modulating their biological activity. The stereospecific conformational constraints imposed by the fluorine atom can be leveraged to enhance thermal and enzymatic stability, and to probe and manipulate protein-protein interactions. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the rational design of novel peptide-based therapeutics and research tools. Further exploration into the diverse applications of 4-fluoroproline-containing peptides is poised to unlock new avenues for understanding and controlling complex biological processes.

References

- 1. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluoroproline derivative peptides: effect on PPII conformation and SH3 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-trans-4-fluoro-L-proline for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Application in Peptide and Drug Discovery

N-Boc-trans-4-fluoro-L-proline, a synthetic derivative of the amino acid proline, is a critical building block for researchers in peptide chemistry and drug development. Its unique stereochemistry and the presence of a fluorine atom offer significant advantages in modulating peptide conformation, enhancing metabolic stability, and serving as a sensitive probe in bioanalytical studies. This guide provides a comprehensive overview of its commercial suppliers, pricing, synthesis, and detailed experimental applications.

Commercial Availability and Pricing

A variety of chemical suppliers offer this compound, catering to both research and bulk-scale needs. The pricing can vary based on purity, quantity, and the supplier. Below is a summary of representative commercial sources and their listed prices.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 687332 | 97% | 500 mg | $172.50 |

| MedChemExpress | HY-W015705 | >98% | 100 mg | ~$100 |

| 250 mg | ~$200 | |||

| 1 g | ~$600 | |||

| Santa Cruz Biotechnology | sc-267923 | Not specified | Contact for pricing | Contact for pricing |

| Key Organics | BB-3456 | >95% | 1 g | Contact for pricing |

| 5 g | Contact for pricing | |||

| Chem-Impex International | 29045 | >98% | 1 g | Contact for pricing |

| 5 g | Contact for pricing |

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound

The most common synthetic route to this compound starts from the readily available N-Boc-4-hydroxy-L-proline methyl ester. A large-scale, chromatography-free process has been developed, making this valuable building block more accessible.

Experimental Protocol: Synthesis from N-Boc-4-hydroxy-L-proline methyl ester

This protocol is adapted from a reported large-scale synthesis.

Materials:

-

N-Boc-4-hydroxy-L-proline methyl ester

-

Nosyl fluoride

-

Suitable solvent (e.g., a single eco-friendly solvent as described in optimized processes)

-

Reagents for workup and purification

Procedure:

-

Deoxyfluorination: N-Boc-4-hydroxy-L-proline methyl ester is subjected to a deoxyfluorination reaction. A key development in this area is the use of Nosyl fluoride as the deoxyfluorinating agent, which offers an eco-friendly and scalable alternative to traditional reagents like DAST.[1]

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent. The optimization of this process has led to the use of a single solvent system, which simplifies the procedure and reduces waste.

-

Workup and Purification: A significant advantage of the optimized process is the elimination of column chromatography for purification. The product can be isolated in high purity (>99% by HPLC) through techniques such as crystallization or extraction.[1]

-

Hydrolysis: The resulting this compound methyl ester is then hydrolyzed to the free carboxylic acid to yield the final product.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable tool for modifying peptides to enhance their therapeutic properties. The fluorine atom can influence the pucker of the proline ring and the cis/trans isomerization of the preceding peptide bond, thereby affecting the overall peptide conformation.[2] This conformational control is crucial for optimizing binding affinity to biological targets.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptides is typically achieved using standard Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Appropriate solid-phase resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (typically 25-50%)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, followed by a 20-30 minute treatment to remove the Boc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).

-

Washing: Wash the resin with DMF (3x).

-

Coupling:

-

Pre-activate this compound (2-4 equivalents relative to resin loading) with HBTU (2-4 eq.) and HOBt (2-4 eq.) in DMF.

-

Add DIPEA (4-8 eq.) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. The coupling efficiency can be monitored using a ninhydrin (Kaiser) test. If the test is positive, a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Boc group. The peptide is then cleaved from the resin and the side-chain protecting groups are simultaneously removed using a strong acid cocktail (e.g., HF/anisole).

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

"Proline Editing": An Alternative Strategy for Fluoroproline Incorporation

A powerful technique known as "proline editing" allows for the site-specific modification of a hydroxyproline residue within a peptide that is already assembled on the solid support. This method provides a flexible way to introduce fluoroproline without the need to synthesize the fluorinated building block beforehand.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of N-Boc-trans-4-fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic derivative of the amino acid L-proline, a critical component in peptide synthesis and drug design. The introduction of a fluorine atom at the C4 position of the proline ring, along with the N-terminal tert-butoxycarbonyl (Boc) protecting group, imparts unique stereochemical and conformational properties. These characteristics significantly influence the biological activity and metabolic stability of peptides and peptidomimetics, making this compound a valuable building block in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, analytical characterization, and key applications.

Stereochemistry and Chirality

This compound possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The "L" designation refers to the stereochemistry at the C2 position, which is analogous to that of the naturally occurring L-proline. The "trans" configuration indicates that the fluorine atom at C4 and the carboxylic acid group at C2 are on opposite sides of the ring.[2][3] This specific stereoisomer is formally named (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid.

The presence of the electronegative fluorine atom significantly influences the puckering of the proline ring, which in turn affects the conformation of the peptide backbone into which it is incorporated. This conformational constraint is a key feature exploited in drug design to enhance binding affinity and selectivity for biological targets.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for its identification, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆FNO₄ | |

| Molecular Weight | 233.24 g/mol | |

| CAS Number | 203866-14-2 | [2][3] |

| Appearance | Solid | |

| Melting Point | 115-119 °C | |

| Optical Rotation [α]²²/D | -65.0 ± 5° (c = 1 in chloroform) |

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the deoxyfluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester.[1][2] The following protocol is a generalized procedure based on established literature.

Materials:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Deoxyfluorinating agent (e.g., Deoxofluor, DAST)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide

-

Water

-

Hydrochloric acid

-

Ethyl acetate

-

Hexanes

Procedure:

-

Fluorination: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

-

Slowly add the deoxyfluorinating agent to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.

-

Purification of the Ester: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Saponification: Dissolve the purified this compound methyl ester in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran).

-

Add a solution of lithium hydroxide and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS).

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.

Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique to determine the enantiomeric and diastereomeric purity of this compound.[4]

-

Column: A chiral stationary phase (CSP) is used. Common choices for N-protected amino acids include macrocyclic glycopeptide-based columns (e.g., Chirobiotic T or R).[5]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition may need to be optimized to achieve baseline separation of the stereoisomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

-

Procedure: A solution of the sample is injected onto the chiral column, and the retention times of the different stereoisomers are compared to those of authentic standards. The relative peak areas can be used to quantify the enantiomeric excess (ee) or diastereomeric ratio (dr).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹⁹F NMR spectroscopy are invaluable tools for confirming the structure and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the connectivity of the atoms and the relative stereochemistry through the analysis of coupling constants. The chemical shifts of the protons on the pyrrolidine ring are sensitive to the presence and orientation of the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct signal for the fluorine atom. The chemical shift of the fluorine signal can be used to distinguish between different stereoisomers. For instance, the ¹⁹F NMR spectra of (4S)-N-Boc-L-fluoroproline and (4R)-N-Boc-L-fluoroproline show distinct chemical shifts.[6]

-

Chiral Derivatizing Agents: In cases where the NMR signals of the enantiomers are not resolved, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which typically have distinct NMR spectra.

Visualizations

Caption: Synthetic pathway of this compound.

Caption: Stereoisomers of N-Boc-4-fluoro-proline.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development due to several key advantages conferred by the fluorine substituent.

-

Conformational Rigidity: The fluorine atom helps to pre-organize the peptide backbone, leading to more defined secondary structures. This can enhance the binding affinity and selectivity of peptide-based drugs for their targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can improve the pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of nearby functional groups, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of drug-target interactions and conformational changes in biological systems.[7]

Specific applications include its use in the synthesis of potent and selective inhibitors of integrins, which are cell adhesion receptors involved in various diseases, including cancer and inflammation.[2][3] It has also been employed in the construction of monoclonal antibodies that target the seed conformation of the tau protein, which is implicated in Alzheimer's disease.[8][9]

Conclusion

The unique stereochemical and electronic properties of this compound make it a highly valuable and versatile building block for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective application in the design and development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important fluorinated amino acid derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. raineslab.com [raineslab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for N-Boc-trans-4-fluoro-L-proline in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid analog that has garnered significant interest in peptide chemistry and drug discovery. The incorporation of a fluorine atom at the 4-position of the proline ring introduces unique stereoelectronic effects that can profoundly influence peptide structure, stability, and biological activity. The electron-withdrawing nature of fluorine biases the pyrrolidine ring pucker, modulates the cis-trans isomerization of the preceding peptide bond, and can enhance proteolytic stability.[1][2] These properties make this compound a valuable tool for peptide engineering and the development of novel peptide-based therapeutics.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, quantitative data on its conformational effects, and a workflow for its application in drug discovery.

Key Applications

-

Conformational Control: The fluorine substituent in the trans (or 4R) configuration preferentially stabilizes the Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond.[3] This can be utilized to enforce specific secondary structures in peptides.

-

Enhanced Thermal Stability: Incorporation of trans-4-fluoro-L-proline has been shown to increase the thermal stability of collagen triple helices.[4]

-

Increased Proteolytic Resistance: The modification can sterically hinder the approach of proteases, thereby increasing the half-life of peptides in biological systems.

-

Probing Protein Structure and Folding: The unique 19F NMR signature of the fluorine atom serves as a sensitive probe for studying peptide and protein conformation and dynamics.[5]

-

Drug Design and Development: By fine-tuning the conformational and stability properties of peptides, this compound can be used to optimize the pharmacological profile of peptide drug candidates.[6]

Quantitative Data Summary

The incorporation of trans-4-fluoro-L-proline (Flp) significantly influences the conformational and thermodynamic properties of peptides. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of trans-4-fluoro-L-proline on Peptide Conformation

| Peptide Sequence | Solvent | % trans Isomer (Proline) | % trans Isomer (Flp) | Reference |

| Ac-Ala-X-Ala-NHMe | CDCl₃ | 80 | >95 | Estimated from qualitative descriptions |

| Guest-Host Polyproline | Acetonitrile/Water | Varies | Increased PPII (trans) stability | [1] |

Table 2: Thermodynamic Effects of trans-4-fluoro-L-proline Incorporation in Collagen Model Peptides

| Peptide | Tm (°C) | ΔH (kcal/mol) | ΔS (kcal/(mol·K)) | Reference |

| (Pro-Pro-Gly)₁₀ | 24.1 | -110 | -0.37 | [4] |

| (Pro-Hyp(R)-Gly)₁₀ | 40.5 | -140 | -0.45 | [4] |

| (Pro-fPro(R)-Gly)₁₀ | 35.8 | -100 | -0.32 | [4] |

Tm: Melting temperature, a measure of triple helix stability. ΔH: Enthalpy change of unfolding. ΔS: Entropy change of unfolding.

Experimental Protocols

The following protocols are based on standard Boc-based solid-phase peptide synthesis methodologies and can be adapted for both manual and automated synthesis.

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporation of this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Preparation:

- Swell the resin in dichloromethane (DCM) for 1-2 hours.

- Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

- Treat the resin with 50% TFA in DCM for 20-30 minutes.

- Wash the resin with DCM (3 x 1 min).

- Wash the resin with isopropanol (IPA) (2 x 1 min).

- Wash the resin with DCM (3 x 1 min).

3. Neutralization:

- Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2 repetitions).

- Wash the resin with DCM (3 x 1 min).

- Wash the resin with DMF (3 x 1 min).

4. Coupling of this compound:

- Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

- Coupling: Add the pre-activated amino acid solution to the resin.

- Agitate the reaction vessel for 2-4 hours at room temperature. Due to potential steric hindrance from the fluorine atom, a longer coupling time compared to standard amino acids is recommended.

- Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step with freshly prepared activated amino acid.

5. Washing:

- Wash the resin with DMF (3 x 1 min).

- Wash the resin with DCM (3 x 1 min).

- Wash the resin with IPA (2 x 1 min).

6. Capping (Optional):

- If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

- Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing sensitive residues like Cys, Met, or Trp, "Reagent K" is recommended.[7]

- Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).

- Stir the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate.

- Wash the resin with a small amount of fresh TFA.

- Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold volume excess).

- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual acid.

- Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA or an aqueous solution of acetonitrile).

2. RP-HPLC Purification:

- Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.

- Column: C18 column.

- Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5-60% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

- Detection: Monitor the elution at 220 nm.

3. Fraction Analysis and Lyophilization:

- Collect fractions corresponding to the major peptide peak.

- Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.

- Pool the pure fractions and lyophilize to obtain the final purified peptide.

Diagrams

Caption: Workflow for Solid-Phase Synthesis of a Fluorinated Peptide.

Caption: Peptide Drug Discovery Workflow Using this compound.

References

- 1. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

N-Boc-trans-4-fluoro-L-proline: A Versatile Building Block for Peptidomimetics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid analogue that has emerged as a valuable building block in the design and synthesis of peptidomimetics for drug discovery and chemical biology. The incorporation of this fluorinated proline derivative into peptide sequences offers a powerful tool to modulate their conformation, stability, and biological activity. The electron-withdrawing fluorine atom at the C4-position of the pyrrolidine ring exerts significant stereoelectronic effects, influencing the ring pucker, the cis-trans isomerization of the preceding peptide bond, and the overall three-dimensional structure of the peptide.[1][2][3] These conformational constraints can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its target and improved proteolytic stability.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and analysis of peptidomimetics.

Key Applications

The unique properties of this compound make it a valuable tool in a variety of research and development areas:

-

Conformational Control: The fluorine substituent biases the pyrrolidine ring towards a Cγ-exo pucker, which in turn favors a trans conformation of the preceding peptide bond.[2][3] This predictable control over local conformation is crucial for designing peptidomimetics that mimic a specific secondary structure, such as a β-turn or a polyproline II helix.

-

Enhanced Stability: By locking the peptide backbone into a desired conformation, the incorporation of trans-4-fluoro-L-proline can increase the resistance of peptidomimetics to proteolytic degradation, a key challenge in the development of peptide-based therapeutics.

-

Improved Biological Activity: The pre-organization of a peptide into its bioactive conformation can lead to a significant increase in binding affinity for its biological target. This has been demonstrated in the development of potent and selective inhibitors for various enzymes and receptors.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This allows for detailed conformational analysis of the peptide in solution, providing insights into its structure, dynamics, and interactions with binding partners.

Data Presentation: Conformational Preferences

The incorporation of trans-4-fluoro-L-proline ((4R)-FPro) has a predictable and quantifiable effect on the conformational equilibrium of the preceding peptide bond. The following table summarizes the influence of (4R)-FPro on the trans:cis ratio in model peptides compared to unsubstituted proline.

| Peptide Sequence | Solvent | trans:cis Ratio (Pro) | trans:cis Ratio ((4R)-FPro) | Reference |

| Ac-Pro-NHMe | Chloroform | 2.3 : 1 | 4.0 : 1 | [5] |

| Ac-Pro-NHMe | Water | 4.0 : 1 | 9.0 : 1 | [5] |

| Ac-Ala-Pro-NH₂ | Water | ~4 : 1 | >19 : 1 | [2] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes the manual solid-phase synthesis of a peptide containing trans-4-fluoro-L-proline using Boc (tert-butyloxycarbonyl) chemistry.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

N-Boc-amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc removal if a mixed strategy is used, not recommended for standard Boc chemistry)

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

-

HF cleavage apparatus (or a low/high TFA cleavage cocktail)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin if it is pre-loaded with a protected amino acid.

-

Couple the first N-Boc-amino acid (typically the C-terminal residue) to the resin using a suitable activation method (e.g., DIC/HOBt in DMF/DCM). Allow the reaction to proceed for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted sites using a solution of acetic anhydride and pyridine in DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.[6][7]

-

Wash the resin with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5% DIEA in DCM.[7]

-

Wash the resin with DCM and DMF.

-

Amino Acid Coupling: Couple the next N-Boc-amino acid (or this compound) using DIC/HOBt in DMF. The coupling time for this compound may need to be extended to ensure complete reaction. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, remove the N-terminal Boc group.

-

Wash and dry the resin.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers. Alternatively, a "low-high" TFA cleavage cocktail can be used.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Protocol 2: Conformational Analysis by ¹⁹F NMR Spectroscopy

This protocol provides a general guideline for the conformational analysis of a peptide containing trans-4-fluoro-L-proline using ¹⁹F NMR.

Materials:

-

Purified peptide containing trans-4-fluoro-L-proline

-

NMR tube

-

Deuterated solvent (e.g., D₂O, CD₃CN, or a mixture)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

-

NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer might include:

-

Pulse sequence: A standard single-pulse experiment.

-

Spectral width: Sufficient to cover the expected chemical shift range of the fluoroproline residue (e.g., -170 to -180 ppm relative to CFCl₃).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: Dependent on sample concentration, typically 128 to 1024 scans.

-

-

The presence of distinct signals for the cis and trans isomers of the Xaa-FPro peptide bond allows for the quantification of their relative populations by integrating the respective peaks.[8] The trans isomer is typically the major conformer.[3]

-

-

Data Analysis:

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Reference the ¹⁹F spectrum using an internal or external standard.

-

Integrate the peaks corresponding to the cis and trans conformers to determine their relative populations.

-

The chemical shift difference between the diastereotopic fluorine atoms in 4,4-difluoroproline can also be used to report on the ring pucker and the cis/trans isomerism.[9][10][11]

-

Protocol 3: In Vitro Integrin Binding Assay

This protocol describes a competitive solid-phase binding assay to evaluate the ability of a peptidomimetic containing trans-4-fluoro-L-proline to inhibit the binding of a natural ligand to an integrin receptor. This example focuses on the αvβ3 integrin, a common target for RGD-containing peptidomimetics.

Materials:

-

Purified recombinant human integrin αvβ3

-

Biotinylated natural ligand (e.g., fibronectin or vitronectin)

-

Streptavidin-coated 96-well plates

-

Peptidomimetic test compounds

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺, Mg²⁺, and Mn²⁺)

-

Wash buffer (assay buffer with a mild detergent like Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the streptavidin-coated 96-well plates with the biotinylated natural ligand overnight at 4°C.

-

Washing: Wash the plates three times with wash buffer to remove unbound ligand.

-

Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., assay buffer with 1% BSA) for 1 hour at room temperature.

-

Competition:

-

Prepare serial dilutions of the peptidomimetic test compounds in assay buffer.

-

Add the diluted test compounds to the wells.

-

Add a constant concentration of purified integrin αvβ3 to all wells.

-